
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide is a chemical compound with the molecular formula C13H15N5O3. It is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide typically involves the acetylation of 1,3,7-trimethylxanthine (caffeine) with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acetylation of the nitrogen atom at the 8-position of the purine ring. The reaction is usually performed in the presence of a catalyst, such as pyridine, to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound .
Scientific Research Applications
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with receptors on cell surfaces, modulating various signaling pathways and physiological responses .
Comparison with Similar Compounds
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide is similar to other xanthine derivatives, such as caffeine, theobromine, and theophylline. it is unique in its specific acetylation pattern, which imparts distinct chemical and biological properties. For example:
Caffeine: 1,3,7-trimethylxanthine, known for its stimulant effects.
Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant and diuretic effects.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases like asthma.
These compounds share a common xanthine scaffold but differ in their methylation and acetylation patterns, leading to variations in their pharmacological activities and applications .
Properties
CAS No. |
6278-77-9 |
|---|---|
Molecular Formula |
C12H15N5O4 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)acetamide |
InChI |
InChI=1S/C12H15N5O4/c1-6(18)17(7(2)19)11-13-9-8(14(11)3)10(20)16(5)12(21)15(9)4/h1-5H3 |
InChI Key |
BIOUARHQIQNYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


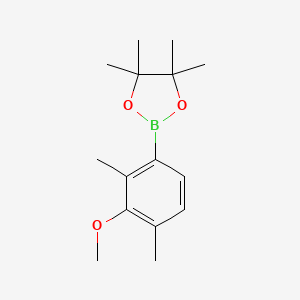

![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)

methanol](/img/structure/B14017817.png)
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)
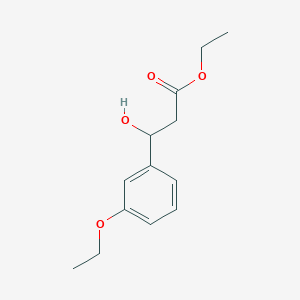
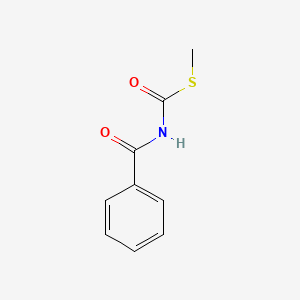
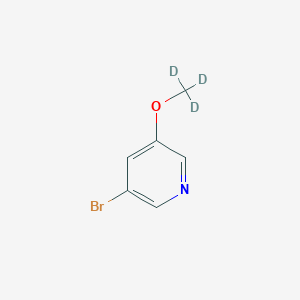
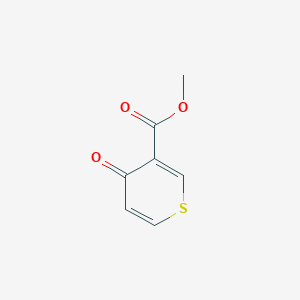
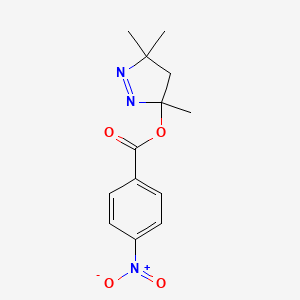
![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)

